Enhanced Lipophilicity (LogP) Relative to Free Acid Analog
The ethyl ester moiety of Ethyl N-(5-formylpyrimidin-2-YL)glycinate confers a significantly higher lipophilicity compared to its closest structural analog, the free acid N-(5-formylpyrimidin-2-yl)glycine. This difference is quantified by a predicted LogP value of 0.77, which is substantially greater than the LogP of the free acid, reported as -0.05 . This 0.82 unit difference in LogP translates to an approximately 6.6-fold increase in partition coefficient in an octanol-water system, a critical metric for predicting membrane permeability and solubility in organic synthesis .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.77 |
| Comparator Or Baseline | N-(5-formylpyrimidin-2-yl)glycine (LogP = -0.05) |
| Quantified Difference | ΔLogP = +0.82 (approx. 6.6-fold increase in partition coefficient) |
| Conditions | Predicted/computed logP values from vendor databases |
Why This Matters
For procurement, this justifies selection when a building block with higher organic solubility or better predicted membrane permeability is required for a synthetic route or initial ADME profiling.
